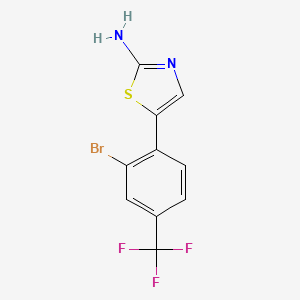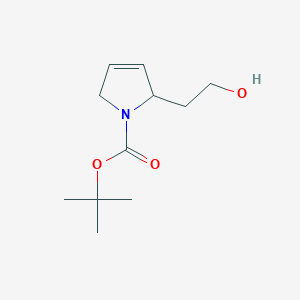
Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and a suitable base. One common method is as follows:
Starting Materials: Pyrrole, tert-butyl chloroformate, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Procedure: Pyrrole is first deprotonated using the base, followed by the addition of tert-butyl chloroformate. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the need for manual intervention and increase the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated pyrrolidine derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butyl group under basic conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
科学研究应用
Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl group can influence the compound’s binding affinity and selectivity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol
Uniqueness
Tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxyethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrrole ring makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-hydroxyethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h4-5,9,13H,6-8H2,1-3H3 |
InChI 键 |
CKFHHEQICSRCSE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC=CC1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


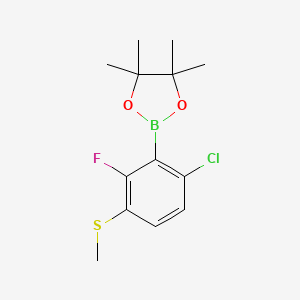
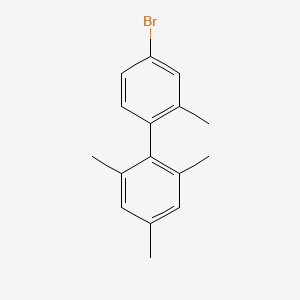
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
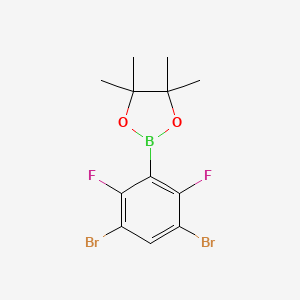
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
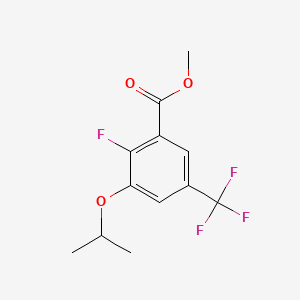

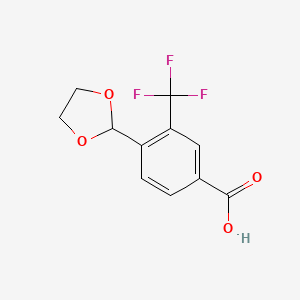
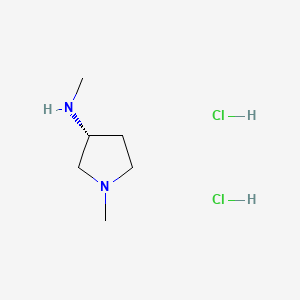
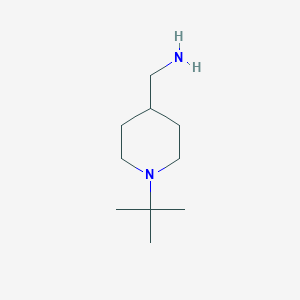
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
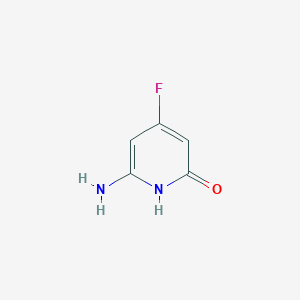
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
